pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

Overview

Description

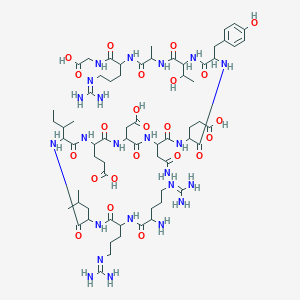

The compound “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” is a tyrosine kinase substrate with the ability to phosphorylate. It corresponds to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus-encoded transforming protein pp60v-src . This substrate sequence, RRLIEDNEYTARG, was originally described as an epidermal growth factor receptor substrate in A431 cell extracts .

Mechanism of Action

Target of Action

The primary target of the compound pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell, specifically to the tyrosine residue of a protein .

Mode of Action

The this compound interacts with its target by acting as a substrate for the tyrosine kinase . This compound has the ability to be phosphorylated by the enzyme . The residues 2-12 in this peptide correspond to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus (RSV)-encoded transforming protein pp60v-src . This interaction results in the phosphorylation of the compound, which can then influence various cellular processes .

Biochemical Pathways

The this compound affects the tyrosine kinase pathway . This pathway is crucial for many cellular processes, including cell growth and differentiation, and the regulation of other signal transduction pathways . The phosphorylation of this compound can influence these processes, leading to downstream effects that can alter cellular function .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a substrate for tyrosine kinase . The phosphorylation of this compound can lead to the activation or deactivation of various proteins, influencing cellular processes such as cell growth and differentiation .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the overall state of the cell. For example, the activity of tyrosine kinase, and therefore the phosphorylation of the compound, can be influenced by the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

The “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” interacts with various enzymes, proteins, and other biomolecules. It is a substrate for tyrosine kinase, an enzyme that transfers a phosphate group from ATP to a protein in a cell . The nature of these interactions involves the phosphorylation of the substrate, which is a key process in many cellular functions .

Cellular Effects

The “this compound” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its phosphorylation can activate or deactivate proteins, thereby altering their function and the cellular processes they control .

Molecular Mechanism

At the molecular level, the “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to be phosphorylated means it can interact with enzymes like tyrosine kinase, leading to the activation or deactivation of various cellular processes .

Subcellular Localization

The information provided is based on the current understanding and knowledge of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue within the peptide sequence . This reaction is typically catalyzed by tyrosine kinases and can be stimulated by factors such as epidermal growth factor .

Common Reagents and Conditions

Common reagents used in the phosphorylation of this compound include adenosine triphosphate (ATP) and various tyrosine kinases. The reaction conditions often involve physiological pH and temperature to mimic cellular environments .

Major Products Formed

The major product formed from the phosphorylation reaction is the phosphorylated form of the peptide, where the tyrosine residue is modified with a phosphate group .

Scientific Research Applications

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate has several scientific research applications:

Chemistry: It is used as a model substrate to study phosphorylation reactions and enzyme kinetics.

Biology: It serves as a tool to investigate signal transduction pathways involving tyrosine kinases.

Medicine: It is used in research to understand the role of tyrosine phosphorylation in diseases such as cancer.

Industry: It is utilized in the development of assays for tyrosine kinase activity and inhibitor screening.

Comparison with Similar Compounds

Similar Compounds

pp60c-src: Another tyrosine kinase substrate with similar phosphorylation properties.

EGFR substrate peptides: Peptides derived from the epidermal growth factor receptor that undergo similar phosphorylation reactions.

Uniqueness

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is unique due to its specific sequence derived from the Rous sarcoma virus-encoded transforming protein pp60v-src. This sequence allows it to serve as a model substrate for studying viral oncogenes and their role in cellular transformation .

Properties

IUPAC Name |

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIFWGQVMAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H109N23O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648691 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81493-98-3 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)

![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)